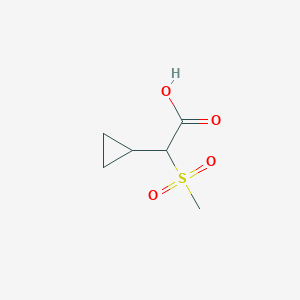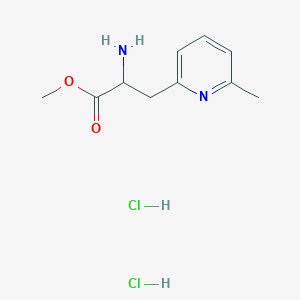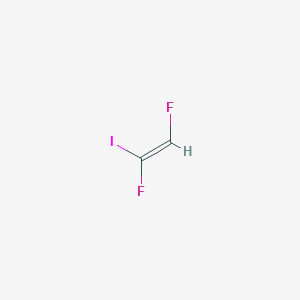
(Z)-1,2-difluoro-1-iodoethene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-1,2-Difluoro-1-iodoethene is an organofluorine compound characterized by the presence of both fluorine and iodine atoms attached to a carbon-carbon double bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-1,2-difluoro-1-iodoethene typically involves the halogenation of ethene derivatives. One common method is the addition of iodine fluoride (IF) to ethene under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to ensure the selective formation of the (Z)-isomer.
Industrial Production Methods: Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: (Z)-1,2-Difluoro-1-iodoethene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as hydroxide, amines, or thiols.
Addition Reactions: The double bond can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction: The compound can be oxidized to form difluoroacetaldehyde or reduced to form difluoroethane.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Addition: Bromine (Br2) in carbon tetrachloride (CCl4).
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Major Products:
Substitution: Formation of difluoroethanol, difluoroethylamine, or difluoroethylthiol.
Addition: Formation of 1,2-dibromo-1,2-difluoroethane.
Oxidation: Formation of difluoroacetaldehyde.
Reduction: Formation of difluoroethane.
Wissenschaftliche Forschungsanwendungen
Chemistry: (Z)-1,2-Difluoro-1-iodoethene is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds which are valuable in medicinal chemistry and agrochemicals.
Biology and Medicine: The compound’s fluorinated nature makes it a candidate for the development of radiolabeled tracers for positron emission tomography (PET) imaging. Its derivatives may also exhibit biological activity, making it a potential lead compound in drug discovery.
Industry: In the industrial sector, this compound is used in the synthesis of specialty polymers and materials with unique properties such as high thermal stability and chemical resistance.
Wirkmechanismus
The mechanism by which (Z)-1,2-difluoro-1-iodoethene exerts its effects depends on the specific reaction or application. In substitution reactions, the iodine atom is displaced by a nucleophile, while in addition reactions, the double bond reacts with electrophiles. The presence of fluorine atoms can influence the compound’s reactivity and stability, often enhancing its resistance to metabolic degradation in biological systems.
Vergleich Mit ähnlichen Verbindungen
(E)-1,2-Difluoro-1-iodoethene: The trans isomer of the compound, differing in the spatial arrangement of the fluorine and iodine atoms.
1,2-Difluoroethene: Lacks the iodine atom, resulting in different reactivity and applications.
1-Iodo-2-fluoroethene: Contains only one fluorine atom, affecting its chemical properties.
Uniqueness: (Z)-1,2-Difluoro-1-iodoethene is unique due to its specific (Z)-configuration, which can influence its reactivity and interactions with other molecules. The presence of both fluorine and iodine atoms provides a combination of properties such as high electronegativity and large atomic radius, making it a versatile compound in various chemical transformations and applications.
Eigenschaften
Molekularformel |
C2HF2I |
|---|---|
Molekulargewicht |
189.93 g/mol |
IUPAC-Name |
(Z)-1,2-difluoro-1-iodoethene |
InChI |
InChI=1S/C2HF2I/c3-1-2(4)5/h1H/b2-1- |
InChI-Schlüssel |
FEJGXYOLCAYRJW-UPHRSURJSA-N |
Isomerische SMILES |
C(=C(/F)\I)\F |
Kanonische SMILES |
C(=C(F)I)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Azabicyclo[3.1.1]heptane-4-carboxylicacidhydrochloride](/img/structure/B13511882.png)
![Tert-butyl 3-[(2,2,2-trifluoroethyl)amino]propanoate](/img/structure/B13511890.png)
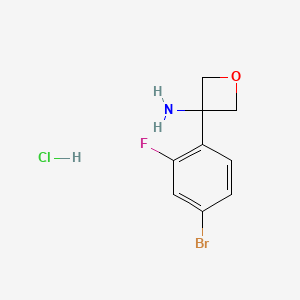
![rac-(1R,4S,5S)-4-hydroxybicyclo[3.2.0]heptane-1-carboxylicacid](/img/structure/B13511901.png)
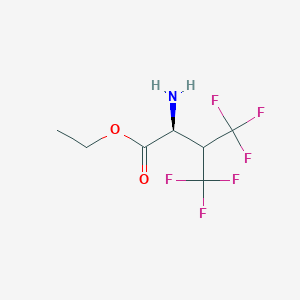
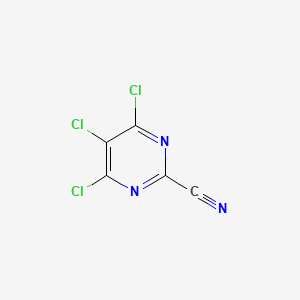



![[4-(2,2,2-Trifluoroethyl)cyclohexyl]methanol](/img/structure/B13511950.png)
![6-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylicacidhydrochloride](/img/structure/B13511951.png)

